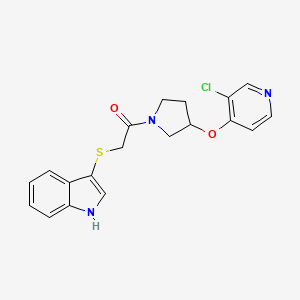
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the amide could be formed via a reaction between a carboxylic acid and an amine . The thioether could be synthesized through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple functional groups and a cyclic structure suggests that it may have a rigid, three-dimensional shape. This could have implications for its physical properties and its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The thioether group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
- Hexamethylmelamine (HMM) , a derivative of this compound, exhibits antitumor properties. It is used clinically to treat lung, breast, and ovarian cancers .
- Hydroxymethylpentamethylmelamine (HMPMM) , the hydroxylated metabolite of HMM, is also relevant in cancer treatment .
- Certain 1,3,5-triazines, including those structurally related to our compound, display aromatase inhibitory activity .
- The compound N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide (let’s call it “Compound 6”) has potential as a siderophore-mediated drug .
- Compound 8 shows activity against LTC4, which has protective effects on gastric lesions induced by HCl and ethanol .
Antitumor Properties
Aromatase Inhibition
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism
Leukotriene C4 (LTC4) Antagonism
Anti-Protozoan Activity
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-bromo-3-fluoroaniline to form the intermediate, which is then reacted with ethyl 2-bromo-3-fluoropropionate to form the key intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-bromo-3-fluoroaniline", "ethyl 2-bromo-3-fluoropropionate", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-bromo-3-fluoroaniline in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: The intermediate is then reacted with ethyl 2-bromo-3-fluoropropionate in the presence of a base such as potassium carbonate to form the key intermediate.", "Step 3: The key intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.", "Step 4: The final product is purified by column chromatography to obtain the pure compound." ] } | |
Número CAS |
888426-13-9 |
Nombre del producto |
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Fórmula molecular |
C19H14F3N5O3S |
Peso molecular |
449.41 |
Nombre IUPAC |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H14F3N5O3S/c20-10-2-1-3-11(7-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-4-5-12(21)13(22)6-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Clave InChI |
YQKLMAWLLSRFBB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




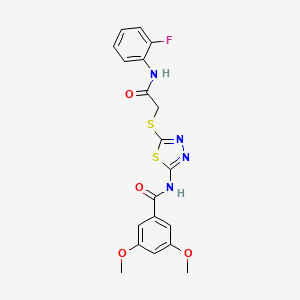
![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
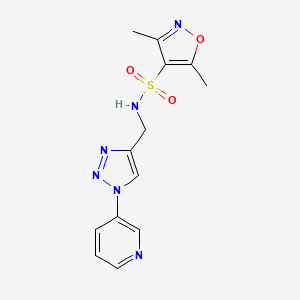
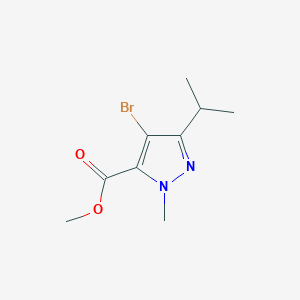

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
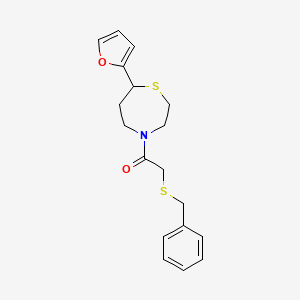
![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)
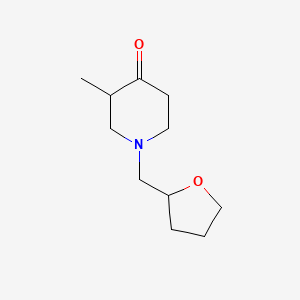

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

